2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide is an organic compound that features a chloro-substituted amide group attached to a cyclopropyl ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-[1-(hydroxymethyl)cyclopropyl]ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: Similar structure but lacks the cyclopropyl ring.
2-Chloro-N-(2-methylphenyl)propanamide: Contains a methylphenyl group instead of the cyclopropyl ring.
Uniqueness
2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)8(13)11-5-4-9(6-12)2-3-9/h7,12H,2-6H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDNHHQBNSQDKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1(CC1)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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